(1R,7R)-Bicyclo[5.1.0]octane
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Overview
Description
(1R,7R)-Bicyclo[510]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7R)-Bicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(1R,7R)-Bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1R,7R)-Bicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and as probes for studying biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,7R)-Bicyclo[5.1.0]octane exerts its effects depends on its specific application. In chemical reactions, its unique structure allows for selective interactions with reagents and catalysts. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-3,5,8-Trioxabicyclo[5.1.0]octane: This compound has a similar bicyclic structure but includes oxygen atoms in the rings.
(1R,7S)-4,4-Dimethyl-3,5,8-Trioxabicyclo[5.1.0]octane: Another related compound with additional methyl groups and oxygen atoms.
Uniqueness
(1R,7R)-Bicyclo[5.1.0]octane is unique due to its specific stereochemistry and the absence of heteroatoms in its structure, which can influence its reactivity and applications compared to similar compounds.
Properties
CAS No. |
21370-66-1 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(1R,7R)-bicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14/c1-2-4-7-6-8(7)5-3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
AKHMHYGTZRJYBS-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2C[C@H]2CC1 |
Canonical SMILES |
C1CCC2CC2CC1 |
Origin of Product |
United States |
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